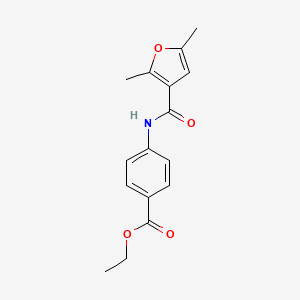

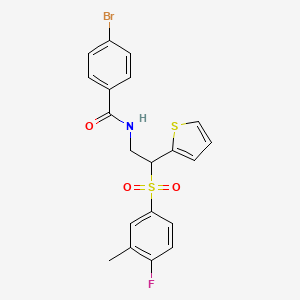

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate is a chemical compound. It is related to 3-(2,5-Dimethylfuran-3-carboxamido)benzoic acid, which has a molecular weight of 259.26 .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, benzocaine derivatives have been synthesized using ethyl 4-cyanoacetamido benzoate as a synthetic intermediate . This intermediate was used as a precursor for the synthesis of various scaffolds containing the benzocaine core .Molecular Structure Analysis

The molecular structure of 3-(2,5-Dimethylfuran-3-carboxamido)benzoic acid, a related compound, is given by the InChI code: 1S/C14H13NO4/c1-8-6-12 (9 (2)19-8)13 (16)15-11-5-3-4-10 (7-11)14 (17)18/h3-7H,1-2H3, (H,15,16) (H,17,18) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described. Facile coupling, Michael addition, condensation, and nucleophilic attack reactions were used to synthesize the targets .Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, 3-(2,5-Dimethylfuran-3-carboxamido)benzoic acid, include a molecular weight of 259.26 and a solid physical form .Scientific Research Applications

Renewable PET Synthesis

A study by Pacheco et al. (2015) in ACS Catalysis explores the use of silica molecular sieves with zeolite beta topology containing Lewis acid centers for catalyzing reactions between ethylene and renewable furans. This process is significant for producing biobased terephthalic acid precursors, an essential component for synthesizing renewable polyethylene terephthalate (PET) materials. The research highlights the potential of such catalysts in utilizing biomass-derived compounds for sustainable material production Pacheco, J., Labinger, J., Sessions, A., & Davis, M. E. (2015). Route to Renewable PET: Reaction Pathways and Energetics of Diels–Alder and Dehydrative Aromatization Reactions Between Ethylene and Biomass-Derived Furans Catalyzed by Lewis Acid Molecular Sieves. ACS Catalysis, 5(10), 5904-5913.

Metal-Organic Frameworks (MOFs)

Carboxylate-assisted ethylamide metal–organic frameworks (MOFs) represent another area of application. Sun et al. (2012) discuss the synthesis and structural characteristics of a series of such MOFs with potential applications in gas storage, separation, and catalysis. These frameworks demonstrate unique topologies and properties, such as thermostability and luminescence, which could be leveraged in material science and engineering Sun, G.-m., Huang, H.-x., Tian, X.-z., Song, Y.-m., Zhu, Y., Yuan, Z.-j., Xu, W.-y., Luo, M., Liu, S.-j., Feng, X.-f., & Luo, F. (2012). Carboxylate-assisted acylamide metal–organic frameworks: synthesis, structure, thermostability and luminescence studies. CrystEngComm, 14(17), 6182-6189.

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 4-(2,5-dimethylfuran-3-carboxamido)benzoate is a derivative of benzocaine, a well-known drug . The primary targets of this compound are likely to be similar to those of benzocaine, which include various proteins in Gram-positive and Gram-negative bacteria .

Mode of Action

It is believed to interact with its targets through a series of reactions including coupling, michael addition, condensation, and nucleophilic attack .

Biochemical Pathways

The compound is synthesized from a precursor that incorporates benzocaine with a cyanoacetamide function . The resulting synthetic intermediate is used to synthesize various scaffolds containing the benzocaine core

Result of Action

The compound has shown antibacterial activities against Gram-positive and Gram-negative bacteria . It is also used in the synthesis of various scaffolds containing the benzocaine core . The molecular and cellular effects of the compound’s action are subject to ongoing research.

Properties

IUPAC Name |

ethyl 4-[(2,5-dimethylfuran-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-4-20-16(19)12-5-7-13(8-6-12)17-15(18)14-9-10(2)21-11(14)3/h5-9H,4H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLUNTOVPCRQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782266.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2782267.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2782272.png)

![(E)-4-(Dimethylamino)-N-(9-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-enamide](/img/structure/B2782274.png)

![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B2782278.png)

![N-(1-cyanocyclobutyl)-3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B2782279.png)

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2782280.png)

![Ethyl 2-(3-chlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2782287.png)